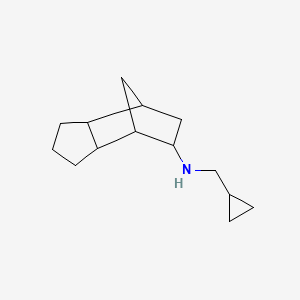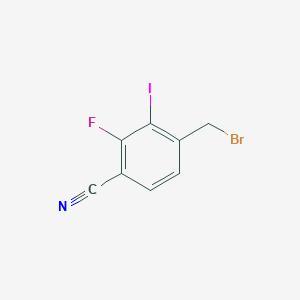
4-(Bromomethyl)-2-fluoro-3-iodobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2-fluoro-3-iodobenzonitrile is an organic compound that belongs to the class of halogenated benzonitriles. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzonitrile core. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-fluoro-3-iodobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a suitable benzonitrile derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature and illumination conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures consistent product quality and higher yields. The use of automated systems for mixing and temperature control further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-2-fluoro-3-iodobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamines.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2-fluoro-3-iodobenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of anti-cancer and anti-viral agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-2-fluoro-3-iodobenzonitrile is primarily determined by its ability to undergo nucleophilic substitution reactionsThis reactivity is exploited in the synthesis of diverse chemical entities with specific biological or chemical functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Bromomethyl)benzonitrile
- 2-Fluoro-3-iodobenzonitrile
- 4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile
Uniqueness
4-(Bromomethyl)-2-fluoro-3-iodobenzonitrile is unique due to the presence of three different halogens on the benzonitrile core. This unique combination of halogens enhances its reactivity and allows for the selective introduction of various functional groups. Compared to similar compounds, it offers greater versatility in synthetic applications and the potential for developing novel bioactive molecules .
Eigenschaften
Molekularformel |
C8H4BrFIN |
|---|---|
Molekulargewicht |
339.93 g/mol |
IUPAC-Name |
4-(bromomethyl)-2-fluoro-3-iodobenzonitrile |
InChI |
InChI=1S/C8H4BrFIN/c9-3-5-1-2-6(4-12)7(10)8(5)11/h1-2H,3H2 |
InChI-Schlüssel |
UMICASDQTPYTBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1CBr)I)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


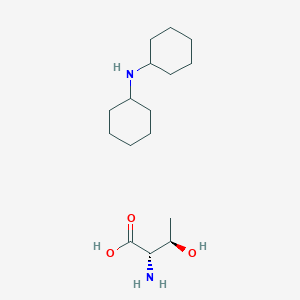
![2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12951320.png)


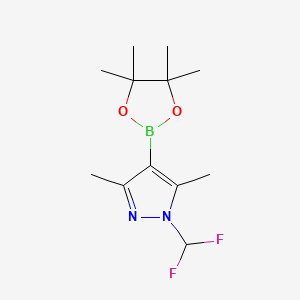
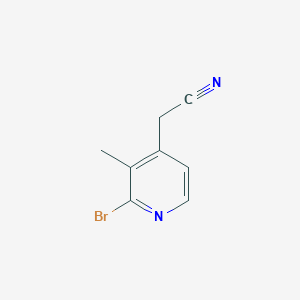
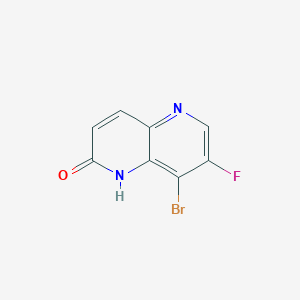
![7-Oxaspiro[3.5]nonan-5-ol](/img/structure/B12951359.png)
![2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12951363.png)

